Benzo[4,5][1,2,3]triazino[1,6-a]indole

Antifungal Indolobenzotriazine SAR

Benzo[4,5][1,2,3]triazino[1,6-a]indole (CAS 239132-74-2; synonym indolo[1,2-c][1,2,3]benzotriazine) is the unsubstituted parent scaffold of a planar, tricyclic fused heteroaromatic system incorporating a 1,2,3-triazine ring annelated to an indole nucleus. With molecular formula C₁₄H₉N₃ and molecular weight 219.24 g/mol, the compound exhibits a melting point of 214–216 °C, a predicted boiling point of 279.8 ± 13.0 °C, a predicted density of 1.33 ± 0.1 g/cm³, and a predicted pKa of −0.05 ± 0.30, indicating an essentially neutral character under physiological conditions.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
Cat. No. B14124806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[4,5][1,2,3]triazino[1,6-a]indole
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3N2N=NC4=CC=CC=C43
InChIInChI=1S/C14H9N3/c1-4-8-13-10(5-1)9-14-11-6-2-3-7-12(11)15-16-17(13)14/h1-9H
InChIKeyXVLVNGLXPVWGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[4,5][1,2,3]triazino[1,6-a]indole – Core Scaffold Identity, Physicochemical Specifications, and Procurement Parameters for the Indolo[1,2-c]benzotriazine Ring System


Benzo[4,5][1,2,3]triazino[1,6-a]indole (CAS 239132-74-2; synonym indolo[1,2-c][1,2,3]benzotriazine) is the unsubstituted parent scaffold of a planar, tricyclic fused heteroaromatic system incorporating a 1,2,3-triazine ring annelated to an indole nucleus [1]. With molecular formula C₁₄H₉N₃ and molecular weight 219.24 g/mol, the compound exhibits a melting point of 214–216 °C, a predicted boiling point of 279.8 ± 13.0 °C, a predicted density of 1.33 ± 0.1 g/cm³, and a predicted pKa of −0.05 ± 0.30, indicating an essentially neutral character under physiological conditions . The scaffold serves as the foundational building block for a family of substituted indolobenzotriazines whose biological activity profiles—spanning antitumor, antifungal, and antibacterial domains—are exquisitely modulated by the nature and position of peripheral substituents [1].

Why Generic Triazinoindole Substitution Fails – Regioisomer-Dependent and Substituent-Driven Divergence in the Biological Selectivity of Benzo[4,5][1,2,3]triazino[1,6-a]indole


Triazinoindoles are not a monolithic compound class. The precise ring-fusion geometry—whether [1,2,3]triazino[1,6-a]indole, [1,2,4]triazino[5,6-b]indole, or [1,2,3]triazino[5,4-b]indole—dictates fundamentally different electronic structures, synthetic accessibility, and biological target engagement [1][2]. Within the indolo[1,2-c]benzotriazine series, even single-atom or single-position substituent changes convert a broad-spectrum antifungal-antibacterial agent (the parent 5a) into a purely antitumor agent devoid of antifungal activity (5e, 5f) or into a highly selective antibacterial agent with reduced antitumor potency (5b, 5c, 5g) [1]. Moreover, the 1,2,3-triazine ring itself constitutes a recognized mutagenicity structural alert that is absent in 1,2,4-triazine congeners, making toxicological profiling scaffold-specific rather than class-generalizable [3]. Procurement of a substituted analog or a different regioisomer without experimental verification will not recapitulate the unique polypharmacology fingerprint of the parent compound.

Quantitative Differentiation Evidence for Benzo[4,5][1,2,3]triazino[1,6-a]indole – Head-to-Head Comparator Data for Procurement Decision-Making


Antifungal Spectrum Breadth: Unsubstituted Parent 5a Retains Pan-Fungal Activity Lost in Substituted Antitumor-Optimized Derivatives

Among the seven indolo[1,2-c]benzo[1,2,3]triazines (5a–g) evaluated against a panel of six fungal species, the unsubstituted parent compound 5a is the only derivative that maintains measurable antifungal activity (MIC ≤ 19 µM) against all six species tested, whereas the most antitumor-potent derivatives 5e (2-methyl) and 5f (10-chloro) are totally devoid of antifungal activity (all MICs > 200 µM) [1]. Specifically, 5a inhibits Cryptococcus neoformans with an MIC of 3.1 µM, Candida albicans, C. paratropicalis, and C. parapsilosis each at 19 µM, Trichophyton mentagrophytes at 9.4 µM, and Aspergillus fumigatus at 19 µM [1]. In contrast, 5e and 5f show MIC > 200 µM against all six fungal species [1].

Antifungal Indolobenzotriazine SAR

Gram-Positive Antibacterial Potency Superior to Streptomycin: MIC Comparison of Parent 5a vs. Clinical Reference Drug

The unsubstituted indolobenzotriazine 5a inhibits both Streptococcus and Staphylococcus with an MIC of 0.8 µM, which is 2.6-fold more potent than streptomycin against Streptococcus (streptomycin MIC 2.1 µM) and 5.25-fold more potent than streptomycin against Staphylococcus (streptomycin MIC 4.2 µM) [1]. While even greater potency is achieved by substituted derivatives 5b (MIC 0.1/0.05 µM), 5c (MIC 0.1/0.2 µM), and 5g (MIC 0.09/0.09 µM), these gains come at the cost of substantially elevated cytotoxicity against mammalian cells for 5b, or complete loss of antitumor and antifungal activity for 5c and 5g [1]. The parent 5a thus represents a balanced Gram-positive antibacterial profile with a defined selectivity window.

Antibacterial Streptococcus Staphylococcus

Polypharmacology Index: Parent Scaffold 5a Is the Only Indolobenzotriazine Retaining Simultaneous Antitumor, Antifungal, and Antibacterial Activity

Quantitative analysis of the Cirrincione et al. (1999) dataset reveals that the unsubstituted parent compound 5a is unique among the seven indolobenzotriazines in retaining measurable activity across all three therapeutic areas evaluated [1]. The antitumor-optimized derivatives 5e and 5f lose all antifungal activity (MIC > 200 µM against all six fungal species). The antibacterial-optimized derivatives 5c and 5g show substantially reduced antitumor potency (IC₅₀ range 1.1–13 µM for 5a vs. 5f IC₅₀ range 0.08–0.7 µM, representing a 14–19-fold potency gap) [1]. The chlorine-substituted 5b and 5d partially preserve dual activity but with narrower spectra [1]. This polypharmacology pattern establishes 5a as the only scaffold suitable for phenotypic screening programs seeking to identify multi-indication lead matter from a single chemotype.

Polypharmacology Multitarget Selectivity Profiling

Synthetic Regioselectivity: Protection of the Indole 3-Position Is Mandatory to Access the [1,2,3]triazino[1,6-a]indole Scaffold vs. the Competing Indolo[3,2-c]cinnoline

The synthesis of the indolo[1,2-c]benzo[1,2,3]triazine ring system demands explicit protection of the indole 3-position during diazotization; failure to protect results in exclusive cyclization to the regioisomeric indolo[3,2-c]cinnoline system (4) via an azadehalogenation–Japp-Klingemann pathway [1]. In the original synthesis, 3-bromo protection followed by reduction and diazotization afforded 5a–f in 80–100% yield, while direct nitrosation at the 3-position provided an alternative protecting group strategy [1]. The unsubstituted parent 5a additionally serves as the direct synthetic precursor to the 10-nitro derivative 5g via nitration (75% yield) [1]. This synthetic barrier differentiates the [1,2,3]triazino[1,6-a]indole scaffold from 1,2,4-triazino[5,6-b]indole systems, which are accessed via condensation of isatin with aminoguanidine and do not require regiochemical protection [2].

Regioselective synthesis Diazotization Scaffold fidelity

Mutagenicity Structural Alert: The 1,2,3-Triazine Ring Confers Mutagenic Potential Absent in 1,2,4-Triazine Regioisomers

In an Ames test evaluation using Salmonella typhimurium strains TA97, TA98, TA100, and TA102, 3-amino-5H-1,2,3-triazin[5,4-b]indol-4-one was identified as a strong S9-independent mutagen reverting both frameshift and base-pair substitution mutations, while the corresponding 1,2,4-triazine congeners and the triazine-lacking precursor 3-aminoindole-2-carbohydrazide were non-mutagenic [1]. The authors concluded that the 1,2,3-triazine ring is the principal substructure responsible for mutagenicity in this compound class [1]. This finding establishes a critical toxicological differentiator: the benzo[4,5][1,2,3]triazino[1,6-a]indole scaffold—which contains the 1,2,3-triazine motif—carries an intrinsic mutagenicity risk not shared by the more widely studied 1,2,4-triazino[5,6-b]indole chemotype (e.g., Rbin-1, cemtirestat) [1][2].

Mutagenicity Genotoxicity Structure-Toxicity Relationship

Solid Tumor Submicromolar Cytotoxicity: Parent 5a Matches the Potency of Some Substituted Analogs in Select Carcinoma and Neuroblastoma Lines

Although the parent compound 5a is the least potent indolobenzotriazine against leukemia/lymphoma lines (IC₅₀ range ~6.6–12 µM), it unexpectedly demonstrates submicromolar activity against several solid tumor-derived lines that rivals or approaches that of more potent substituted analogs [1]. Specifically, 5a exhibits IC₅₀ values of 0.23 µM (CHO-K1), 0.02 µM (HT-29 colon adenocarcinoma), 0.01 µM (HeLa cervix carcinoma), 0.10 µM (ACHN renal adenocarcinoma), 0.03 µM (5637 bladder carcinoma), and 0.02 µM (IMR-32 neuroblastoma) [1]. For context, the most potent antitumor derivative 5f shows IC₅₀ values of 0.4–2.8 µM against these same solid tumor lines, meaning 5a is actually 4–140-fold more potent than 5f in the HT-29, HeLa, 5637, and IMR-32 lines [1]. This inversion of the potency ranking between hematologic and solid tumor lines is a distinctive feature of the unsubstituted scaffold.

Antitumor Cytotoxicity Solid tumors

Evidence-Backed Application Scenarios for Benzo[4,5][1,2,3]triazino[1,6-a]indole Procurement – Where the Unsubstituted Scaffold Outperforms Analogs


Phenotypic Polypharmacology Screening: Multi-Indication Hit Discovery from a Single Chemotype

Procure the unsubstituted parent 5a as the sole screening input for programs requiring simultaneous evaluation of antitumor, antifungal, and antibacterial activity from one scaffold. As demonstrated in Section 3, 5a is the only indolobenzotriazine that retains measurable activity across all three therapeutic domains [1]. Substituted analogs pre-commit to a single indication before screening begins: 5e and 5f are inactive as antifungals (all MICs > 200 µM), and 5c/5g lack meaningful antitumor activity. Starting from 5a maximizes the probability of detecting multi-indication hits in a primary phenotypic screen while preserving the option to optimize selectivity through subsequent derivatization.

Solid Tumor Selectivity Profiling: Exploiting the Inverted Potency Ranking of 5a in Carcinoma and Neuroblastoma Lines

Use the parent scaffold for mechanism-of-action studies in solid tumor lines where 5a unexpectedly matches doxorubicin potency (HeLa IC₅₀ 0.01 µM; HT-29 IC₅₀ 0.02 µM) despite being 10–100-fold less potent than substituted analogs in leukemia/lymphoma lines [1]. This inverted selectivity pattern—superior solid tumor vs. hematologic activity—is unique to the unsubstituted scaffold and is not recapitulated by 5f or other antitumor-optimized derivatives. Programs targeting colon, cervical, bladder, or neuroblastoma indications should preferentially procure 5a over substituted analogs for target identification and validation campaigns.

Antifungal Lead Scaffold with Defined Gram-Positive Antibacterial Co-Activity

Deploy 5a as a starting point for antifungal drug discovery programs that also require concomitant antibacterial coverage, as may be relevant for immunocompromised patient populations. 5a is the only indolobenzotriazine with confirmed pan-antifungal activity (MIC ≤ 19 µM against all six species tested, including C. neoformans at 3.1 µM) coupled with streptomycin-surpassing Gram-positive antibacterial activity (MIC 0.8 µM against Streptococcus and Staphylococcus, 2.6–5.25× more potent than streptomycin) [1]. Substituted analogs either lose all antifungal activity (5e, 5f, 5c) or sacrifice the antifungal spectrum breadth needed for broad-coverage candidacy.

Genotoxicity-Aware Medicinal Chemistry: Scaffold-Specific Mutagenicity Assessment and Derisking

Procure 5a as a positive-control reference compound for Ames test screening panels in drug discovery programs exploring triazinoindole chemical space. The 1,2,3-triazine ring has been experimentally established as the principal mutagenic substructure in triazinoindole congeners [2], a liability absent from the 1,2,4-triazino[5,6-b]indole chemotype. Including 5a in early genotoxicity screening batteries allows programs to distinguish scaffold-intrinsic mutagenicity from substituent-dependent effects, enabling data-driven decisions about whether to pursue the 1,2,3-triazinoindole or 1,2,4-triazinoindole regioisomeric series.

Quote Request

Request a Quote for Benzo[4,5][1,2,3]triazino[1,6-a]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.